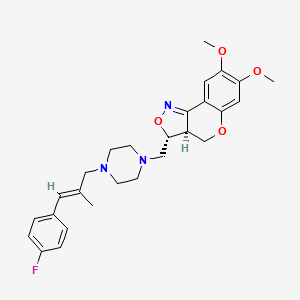

3H-(1)Benzopyrano(4,3-C)isoxazole, 3-((4-((2E)-3-(4-fluorophenyl)-2-methyl-2-propen-1-yl)-1-piperazinyl)methyl)-3a,4-dihydro-7,8-dimethoxy-, (cis)-(+)-

Description

R-226161 is a small molecule drug developed by Johnson & Johnson Pharmaceutical Research & Development LLC. It is known for its dual mechanism of action as a potent serotonin reuptake inhibitor and an alpha-2 adrenoceptor antagonist. This compound has been investigated for its potential use as an antidepressant .

Properties

CAS No. |

452314-01-1 |

|---|---|

Molecular Formula |

C27H32FN3O4 |

Molecular Weight |

481.6 g/mol |

IUPAC Name |

(3R,3aS)-3-[[4-[(E)-3-(4-fluorophenyl)-2-methylprop-2-enyl]piperazin-1-yl]methyl]-7,8-dimethoxy-3a,4-dihydro-3H-chromeno[4,3-c][1,2]oxazole |

InChI |

InChI=1S/C27H32FN3O4/c1-18(12-19-4-6-20(28)7-5-19)15-30-8-10-31(11-9-30)16-26-22-17-34-23-14-25(33-3)24(32-2)13-21(23)27(22)29-35-26/h4-7,12-14,22,26H,8-11,15-17H2,1-3H3/b18-12+/t22-,26-/m0/s1 |

InChI Key |

UCNOTTVNPRSTFW-XSFNXXSESA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/CN2CCN(CC2)C[C@H]3[C@@H]4COC5=CC(=C(C=C5C4=NO3)OC)OC |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)CN2CCN(CC2)CC3C4COC5=CC(=C(C=C5C4=NO3)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of R-226161 involves the creation of tricyclic isoxazolinesThe specific reaction conditions and industrial production methods are proprietary and have not been disclosed in detail .

Chemical Reactions Analysis

R-226161 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the synthesis and reactivity of tricyclic isoxazolines.

Biology: It is used to investigate the role of serotonin reuptake inhibition and alpha-2 adrenoceptor antagonism in biological systems.

Medicine: It has been explored as a potential antidepressant due to its dual mechanism of action.

Industry: It may have applications in the development of new pharmaceuticals targeting similar pathways

Mechanism of Action

R-226161 exerts its effects through two primary mechanisms:

Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin, R-226161 increases the availability of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate symptoms of depression.

Alpha-2 Adrenoceptor Antagonism: By blocking alpha-2 adrenoceptors, R-226161 prevents the inhibitory feedback on norepinephrine release, leading to increased levels of norepinephrine and further contributing to its antidepressant effects

Comparison with Similar Compounds

R-226161 is unique due to its dual mechanism of action. Similar compounds include:

Fluoxetine: A selective serotonin reuptake inhibitor, but it does not have alpha-2 adrenoceptor antagonistic activity.

Mirtazapine: An antidepressant with alpha-2 adrenoceptor antagonistic activity, but it does not inhibit serotonin reuptake.

Venlafaxine: A serotonin-norepinephrine reuptake inhibitor, but it does not have alpha-2 adrenoceptor antagonistic activity

R-226161 stands out due to its combined effects on both serotonin and norepinephrine pathways, making it a promising candidate for further research and development in the treatment of depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.